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molecular formula C15H14O4 B1677329 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone CAS No. 487-49-0

1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone

Cat. No. B1677329
M. Wt: 258.27 g/mol
InChI Key: XHBZOAYMBBUURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07705027B2

Procedure details

Resorcinol (4.4 g, 40 mmol) and 4-methoxyphenylacetic acid (6.6 g, 40 mmol) in boron trifluoride.etherate (25 ml, 0.2 mol) was heated, under a nitrogen atmosphere, at 90° C. for ˜90 mins. to give a pale red solution. The solution was allowed to cool and poured into aqueous sodium acetate (200 ml, 10%) and the mixture stirred to give a pale yellow precipitate. The solids were removed by filtration and washed with water (200 ml). Solids were taken up in ethyl acetate (250 ml) and washed with water (200 ml). Solution was dried over anhyrous magnesium sulphate and concentrated, to a yellow semi-solid. Trituration with diethyl ether (100 ml) gave the 1-(2,4-dihydroxy-phenyl)-2-(4-methoxy-phenyl)-ethanone as a pale orange solid, dried in vacuo, (2.2 g) LC retention time 2.39 minutes [M+H]+ 259.2 (Run time 3.75 mins) N.M.R (DMSO-d6) 7.95(d J 8.9 Hz ArH) 7.2(d J 8.7 Hz 2ArH) 6.9(d J 8.7 Hz 2ArH) 6.4(d J 9.9 ArH) 6.25(s ArH) 4.2(s 2CH2) 3.75(s 3OCH3)
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18](O)=[O:19])=[CH:13][CH:12]=1.C([O-])(=O)C.[Na+]>B(F)(F)F>[OH:2][C:1]1[CH:3]=[C:4]([OH:5])[CH:6]=[CH:7][C:8]=1[C:18](=[O:19])[CH2:17][C:14]1[CH:15]=[CH:16][C:11]([O:10][CH3:9])=[CH:12][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Two
Name
Quantity
6.6 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(=O)O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
B(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a pale red solution
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
to give a pale yellow precipitate
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
WASH
Type
WASH
Details
washed with water (200 ml)
WASH
Type
WASH
Details
washed with water (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Solution was dried over anhyrous magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated, to a yellow semi-solid

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1)O)C(CC1=CC=C(C=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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